Randomized Clinical Response Rate: Imidazole Mustard (TIC) Versus DTIC in Malignant Melanoma — Direct Head-to-Head Evidence of Inferior Efficacy
In a prospective randomized Eastern Cooperative Oncology Group (ECOG) study (EST 1071) enrolling 178 patients with inoperable malignant melanoma, imidazole mustard (TIC Mustard, NSC 82196) was directly compared with its dimethyl analog DTIC (dacarbazine, NSC 45388). Patients received either DTIC (150 mg/m²/day × 5 days) or TIC Mustard (800 mg/m²/day × 5 days). Among 145 evaluable patients, objective responses were observed in 15/79 (19.0%) DTIC patients versus 4/66 (6.1%) TIC Mustard patients. After adjustment of crude response rates, final response rates were 18.2% for DTIC versus 5.8% for TIC Mustard (p ≤ 0.03). Median response duration was 15 weeks for DTIC responders versus only 4 weeks for TIC Mustard responders [1]. This constitutes direct head-to-head clinical evidence that imidazole mustard is significantly less effective than DTIC in melanoma, a differentiation critical for procurement decisions in melanoma-focused experimental oncology.
| Evidence Dimension | Objective tumor response rate in malignant melanoma |
|---|---|
| Target Compound Data | TIC Mustard (imidazole mustard) adjusted response rate: 5.8%; median response duration: 4 weeks |
| Comparator Or Baseline | DTIC (dacarbazine, NSC 45388) adjusted response rate: 18.2%; median response duration: 15 weeks |
| Quantified Difference | 12.4 percentage-point absolute difference in response rate (p ≤ 0.03); 11-week difference in median response duration favoring DTIC |
| Conditions | Multicenter randomized controlled trial; 145 evaluable patients with inoperable malignant melanoma; ECOG study 1071 |
Why This Matters
A procurement decision to use imidazole mustard in melanoma models must account for its demonstrated clinical inferiority to DTIC, making it suitable primarily as an experimental comparator, a chemical tool in resistance mechanism studies, or in non-melanoma contexts where DTIC is not the standard-of-care benchmark.
- [1] Costanza ME, Nathanson L, Schoenfeld D, Wolter J, Colsky J, Regelson W, Cunningham T, Sedransk N. Results of a randomized study comparing DTIC with TIC mustard in malignant melanoma. Cancer, 1976; 37(4): 1654–1659. doi:10.1002/1097-0142(197604)37:4<1654::aid-cncr2820370406>3.0.co;2-b. View Source
